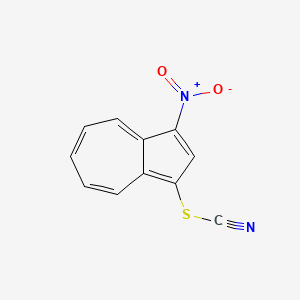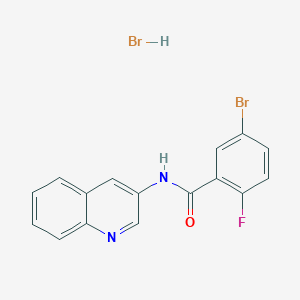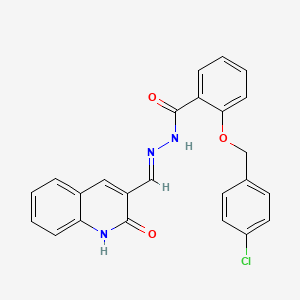![molecular formula C12H8ClF3N4O B11952859 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with pyrimidine-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted ureas.
Oxidation Reactions: Formation of oxides or hydroxyl derivatives.
Reduction Reactions: Formation of amines or reduced derivatives.
Aplicaciones Científicas De Investigación
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Fluoxetine: Known for its use as an antidepressant.
Celecoxib: Used as a nonsteroidal anti-inflammatory drug.
Fipronil: An insecticide used in agriculture.
Uniqueness: 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea stands out due to its specific combination of a pyrimidine ring and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H8ClF3N4O |
|---|---|
Peso molecular |
316.66 g/mol |
Nombre IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C12H8ClF3N4O/c13-8-3-2-7(12(14,15)16)6-9(8)19-11(21)20-10-17-4-1-5-18-10/h1-6H,(H2,17,18,19,20,21) |
Clave InChI |
VRWZKPSKYKFWBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




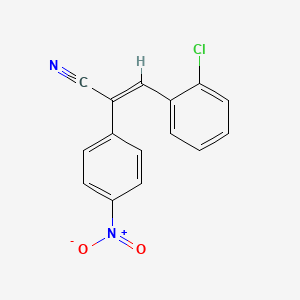
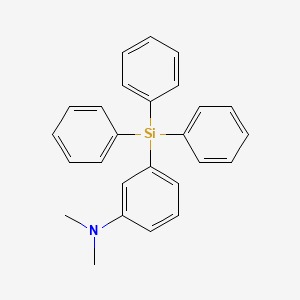
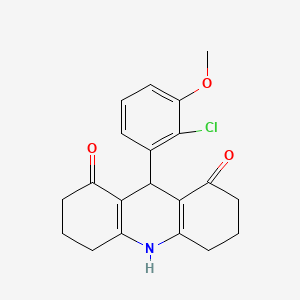

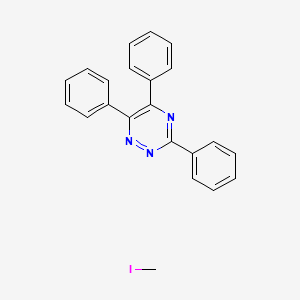

stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
